molecular formula C5H8O2 B187812 3-Methyl-3-butenoic acid CAS No. 1617-31-8

3-Methyl-3-butenoic acid

Cat. No. B187812
CAS RN: 1617-31-8
M. Wt: 100.12 g/mol
InChI Key: IGRURXZWJCSNKU-UHFFFAOYSA-N
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Description

3-Methyl-3-butenoic acid, also known as Isopropenylacetic acid, is a methyl-branched fatty acid . It has a molecular formula of C5H8O2 and a molecular weight of 100.12 g/mol .


Molecular Structure Analysis

The IUPAC name for 3-Methyl-3-butenoic acid is 3-methylbut-3-enoic acid . The InChI code is InChI=1S/C5H8O2/c1-4(2)3-5(6)7/h1,3H2,2H3,(H,6,7) . The Canonical SMILES structure is CC(=C)CC(=O)O .


Physical And Chemical Properties Analysis

3-Methyl-3-butenoic acid has a density of 1.0±0.1 g/cm3, a boiling point of 186.2±9.0 °C at 760 mmHg, and a vapour pressure of 0.3±0.7 mmHg at 25°C . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . Its topological polar surface area is 37.3 Ų .

Scientific Research Applications

  • Biochemistry

    • Application : 3-Methyl-3-butenoic acid has been identified in the urinary metabolic pattern of patients with 3-hydroxy-3-methylglutaryl-coa lyase deficiency .
    • Methods : The detection of 3-Methyl-3-butenoic acid in urine samples can be achieved through various biochemical assays and metabolic profiling .
    • Results : The presence of 3-Methyl-3-butenoic acid in urine can serve as a biomarker for 3-hydroxy-3-methylglutaryl-coa lyase deficiency .
  • Food Industry

    • Application : The synthesis of this amino acid is of great interest to researchers due to its potential applications in the food industry.
    • Methods : The specific methods of application in the food industry are not detailed, but it’s likely that it involves the use of 3-Methyl-3-butenoic acid as a flavoring agent or preservative.
    • Results : The outcomes of this application are not specified in the source.
  • Thermophysical Research

    • Application : 3-Methyl-3-butenoic acid is used in thermophysical research .
    • Methods : This involves the use of dynamic data analysis, as implemented in various software packages .
    • Results : The results of this research contribute to a collection of critically evaluated thermodynamic property data for pure compounds .
  • Chemical Synthesis

    • Application : 3-Methyl-3-butenoic acid can form amide, ester, anhydride, and chloride derivatives .
    • Methods : This involves typical carboxylic acid reactions to form various derivatives .
    • Results : The acid chloride is commonly used as the intermediate to obtain the other derivatives .
  • Polymer Science

    • Application : 3-Methyl-3-butenoic acid is used in the synthesis of high molecular weight poly(acrylonitrile-co-3-aminocarbonyl-3-butenoic) polymers .
    • Methods : IA and AM are used as comonomers to prepare the polymers .
    • Results : The presence of AM comonomer in the polymer promotes the cyclization reactions with lower initiation temperature and broadened exothermic peak, which also has better thermal stability .
  • Carbon Fiber Production

    • Application : 3-Methyl-3-butenoic acid is used in the production of carbon fibers .
    • Methods : The specific methods of application in carbon fiber production are not detailed in the source .
    • Results : The outcomes of this application are not specified in the source .
  • Food Flavoring

    • Application : Methyl 3-methyl-2-butenoate, a derivative of 3-Methyl-3-butenoic acid, is reported as an overripe fruity, ethereal odorant, responsible for the aroma of snake fruit .
    • Methods : The specific methods of application in food flavoring are not detailed in the source .
    • Results : The outcomes of this application are not specified in the source .
  • Polymer Synthesis

    • Application : A 3-aminocarbonyl-3-butenoic acid methyl ester (ABM) was synthesized to formulate poly (acrylonitrile-co-3-amino-carbonyl-3-butenoic acid methyl ester) [P (AN-co-ABM)] copolymer by solution polymerization .
    • Methods : This involves solution polymerization .
    • Results : The outcomes of this application are not specified in the source .

Safety And Hazards

When handling 3-Methyl-3-butenoic acid, it’s important to avoid breathing dust, ensure adequate ventilation, and avoid contact with skin and eyes . It’s recommended to use personal protective equipment and handle the compound only in a well-ventilated area or outdoors .

properties

IUPAC Name

3-methylbut-3-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O2/c1-4(2)3-5(6)7/h1,3H2,2H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGRURXZWJCSNKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001313242
Record name 3-Methyl-3-butenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001313242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

100.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-3-butenoic acid

CAS RN

1617-31-8
Record name 3-Methyl-3-butenoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1617-31-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Butenoic acid, 3-methyl-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Methyl-3-butenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001313242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methylbut-3-enoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 3-METHYL-3-BUTENOIC ACID
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Record name 3-Methylbut-3-enoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0170858
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
192
Citations
C Jakobs, M Bojasch, M Duran, D Ketting… - Clinica Chimica …, 1980 - dspace.library.uu.nl
… Subsequently, 3-methyl-3butenoic acid was synthesized; it appeared to have the same mass spectrum as the unknown compound (Fig. 2). Furthermore, the retention time of X was …
Number of citations: 15 dspace.library.uu.nl
E Parham William, DW Boykin - The Journal of Organic Chemistry, 1977 - ACS Publications
5a, E= H reaction was followed by examining aliquots which were quenched with water (identical results were obtained with saturated aqueousNH4C1 or 10% aqueous HC1) and …
Number of citations: 44 pubs.acs.org
F Akutsu, M Inoki, N Nishimura, Y Kasashima… - Bulletin of the …, 1996 - journal.csj.jp
… Different from salts of acrylic acid (AA), methacrylic acid, crotonic acid, and 3-butenoic acid, those of 3-methyl-3butenoic acid (3-MBA) were found not to react in the solid state upon …
Number of citations: 1 www.journal.csj.jp
A Mooradian, JB Cloke - Journal of the American Chemical …, 1946 - ACS Publications
… acid, a liquid acid, CH2=C(CH3)CH2C02H, 3-methyl-3butenoic acid or isopropenylacetic acid (X)12a was obtained, whereas the … The amide of 4-chloro-3-methyl-3-butenoic acid was …
Number of citations: 17 pubs.acs.org
K Sugahara, T Fujita, S Watanabe… - Journal of Chemical …, 1983 - Wiley Online Library
… )-ethanoic acid (II) was prepared from 3-methyl-3-butenoic acid (I), 50 % aqueous sodium … When chloroform was slowly added dropwise to a mixture of 3-methyl-3-butenoic acid (I), 50…
Number of citations: 8 onlinelibrary.wiley.com
DW Emerson, RL Titus… - The Journal of Organic …, 1990 - ACS Publications
… formation of acetylketene from ethyl acetoacetate86 and may be described as a cheletropic elimination of ethanol from 3a to yield, at 105-125 C, 2,4-dioxo-3methyl-3-butenoic acid ethyl …
Number of citations: 7 pubs.acs.org
H KALLIO - Journal of Food Science, 1976 - Wiley Online Library
… , acetic, 3-methyl-2-butenoic, 2-methylpropanoic and 3-methylbutanoic acid, showed an increasing tendency also in over-ripe berries, while the proportion of 3-methyl-3-butenoic acid …
Number of citations: 24 ift.onlinelibrary.wiley.com
JE Fischer - Proceedings of the Society for Experimental …, 1955 - journals.sagepub.com
… Reagents were obtained as follows: disodium ATP, Pabst Laboratories; cytochrome c and 65% pure DPN, Sigma; 3-methyl-2-butenoic acid, Farchan ; 3-methyl3-butenoic acid (bp 83-8,…
Number of citations: 18 journals.sagepub.com
M Kuchař, B Brunová, V Rejholc… - Collection of …, 1984 - cccc.uochb.cas.cz
… The paper describes the reactions of arylacetones IX with triethyl phosphonoacetate, producing esters of 4-aryl-3-methyl-2-butenoic acid, X, and 4-aryl-3-methyl-3-butenoic acid, X'. …
Number of citations: 11 cccc.uochb.cas.cz
古幡明道, 平野雅親, 藤本いずみ… - Journal of Pesticide …, 1987 - jlc.jst.go.jp
… Isopropyl-3-methyl-3-butenoic acid (2) was the most active acid component. Our interests are now in the activity of 1) esters of acids derived from the bond cleavage between C-1 and C-…
Number of citations: 2 jlc.jst.go.jp

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